Cas no 328-92-7 (2-iodo-1,4-bis(trifluoromethyl)benzene)
2-iodo-1,4-bis(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 2-Iodo-1,4-bis(trifluoromethyl)benzene
- 2-Iodo-1,4-bis (trifluoromethyl)-benzene
- AC1MCUQK
- CTK7C3133
- PC9312
- 2,5-Bis(trifluoromethyl)iodobenzene
- KB-84766
- 1,4-bis(trifluoromethyl)-2-iodobenzene
- AG-A-26177
- 2-Jod-1,4-bis-trifluormethyl-benzol
- 2-iodo-1,4-bis-trifluoromethyl-benzene
- 2-iodo-1,4-bis-(trifluoromethyl)-benzene
- SCHEMBL4020070
- FS-5052
- DTXSID20381267
- CS-0359267
- 2-IODO-1,4-BIS(TRIFLUOROMETHYL) BENZENE
- 2,5-bis(trifluoromethyl) iodobenzene
- AKOS026670624
- MFCD03788557
- 328-92-7
- 2,5-bis-(Trifluoromethyl)iodobenzene
- 2-iodo-1,4-bis(trifluoromethyl)benzene
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- MDL: MFCD03788557
- Inchi: 1S/C8H3F6I/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3H
- InChI Key: CZSSTAYSWOBTOJ-UHFFFAOYSA-N
- SMILES: IC1C=C(C(F)(F)F)C=CC=1C(F)(F)F
Computed Properties
- Exact Mass: 339.91837g/mol
- Monoisotopic Mass: 339.91837g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Sensitiveness: Light Sensitive
2-iodo-1,4-bis(trifluoromethyl)benzene Security Information
- Hazard Statement: Irritant/Light sensitive
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Hazardous Material Identification:
- Storage Condition:(BD319605)
2-iodo-1,4-bis(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 035606-5g |
2,5-Bis(trifluoromethyl)iodobenzene |
328-92-7 | 97% | 5g |
£148.00 | 2022-03-01 | |
| Fluorochem | 035606-25g |
2,5-Bis(trifluoromethyl)iodobenzene |
328-92-7 | 97% | 25g |
£718.00 | 2022-03-01 | |
| Fluorochem | 035606-100g |
2,5-Bis(trifluoromethyl)iodobenzene |
328-92-7 | 97% | 100g |
£1777.00 | 2022-03-01 | |
| Alichem | A013032501-250mg |
2,5-Bis(trifluoromethyl)iodobenzene |
328-92-7 | 97% | 250mg |
$475.20 | 2023-09-02 | |
| Alichem | A013032501-500mg |
2,5-Bis(trifluoromethyl)iodobenzene |
328-92-7 | 97% | 500mg |
$798.70 | 2023-09-02 | |
| Alichem | A013032501-1g |
2,5-Bis(trifluoromethyl)iodobenzene |
328-92-7 | 97% | 1g |
$1549.60 | 2023-09-02 | |
| abcr | AB232957-1 g |
2,5-Bis(trifluoromethyl)iodobenzene; . |
328-92-7 | 1g |
€148.50 | 2022-09-01 | ||
| abcr | AB232957-5 g |
2,5-Bis(trifluoromethyl)iodobenzene; . |
328-92-7 | 5g |
€389.50 | 2022-09-01 | ||
| Fluorochem | 035606-1g |
2,5-Bis(trifluoromethyl)iodobenzene |
328-92-7 | 97% | 1g |
£34.00 | 2022-03-01 | |
| abcr | AB232957-1g |
2,5-Bis(trifluoromethyl)iodobenzene; . |
328-92-7 | 1g |
€148.50 | 2024-04-17 |
2-iodo-1,4-bis(trifluoromethyl)benzene Suppliers
2-iodo-1,4-bis(trifluoromethyl)benzene Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on 2-iodo-1,4-bis(trifluoromethyl)benzene
Professional Introduction to 2-Iodo-1,4-bis(trifluoromethyl)benzene (CAS No. 328-92-7)
2-Iodo-1,4-bis(trifluoromethyl)benzene, identified by its Chemical Abstracts Service (CAS) number 328-92-7, is a significant compound in the realm of organic synthesis and pharmaceutical chemistry. This halogenated aromatic hydrocarbon features a benzene core substituted with two trifluoromethyl groups and an iodine atom at the ortho position. The presence of these electron-withdrawing trifluoromethyl groups and the iodine substituent makes it a versatile intermediate in the synthesis of more complex molecules, particularly in drug development and materials science.
The structural motif of 2-Iodo-1,4-bis(trifluoromethyl)benzene imparts unique electronic and steric properties that are highly valuable in medicinal chemistry. The trifluoromethyl groups enhance lipophilicity and metabolic stability, which are critical factors in designing bioactive molecules with prolonged half-lives. Additionally, the iodine atom serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enabling the construction of diverse pharmacophores.
In recent years, research has highlighted the utility of halogenated aromatic compounds like 2-Iodo-1,4-bis(trifluoromethyl)benzene in the development of novel therapeutic agents. For instance, studies have demonstrated its role as a precursor in synthesizing kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The electron-deficient nature of the trifluoromethyl-substituted benzene ring allows for strong interactions with biological targets, improving binding affinity and selectivity.
One notable application of 2-Iodo-1,4-bis(trifluoromethyl)benzene is in the synthesis of antiviral compounds. Researchers have leveraged its reactivity to introduce complex scaffolds that mimic viral protease inhibitors. The stability conferred by the trifluoromethyl groups ensures that these inhibitors remain active under physiological conditions, enhancing their therapeutic efficacy. Furthermore, computational studies have shown that the iodine substituent can be strategically positioned to modulate solubility and bioavailability, optimizing drug delivery systems.
The compound's significance extends beyond pharmaceuticals into materials science. For example, it serves as a building block in designing organic semiconductors with enhanced charge transport properties. The rigidity provided by the aromatic ring and the electron-withdrawing effects of the trifluoromethyl groups contribute to improved electronic performance in optoelectronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Recent advancements in synthetic methodologies have further expanded the applications of 2-Iodo-1,4-bis(trifluoromethyl)benzene. Transition-metal-catalyzed reactions now allow for efficient derivatization of this compound into highly functionalized derivatives with minimal side products. Such improvements have streamlined the synthesis of complex molecules used in agrochemicals and specialty chemicals, where precision and yield are paramount.
The chemical properties of 2-Iodo-1,4-bis(trifluoromethyl)benzene also make it a valuable tool in mechanistic studies. Researchers utilize it to probe reaction pathways involving halogen exchange and radical processes. Understanding these transformations is crucial for developing greener synthetic routes that minimize waste and energy consumption—a growing priority in industrial chemistry.
In conclusion, 2-Iodo-1,4-bis(trifluoromethyl)benzene (CAS No. 328-92-7) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features enable its use as a key intermediate in pharmaceutical synthesis, antiviral drug development, and advanced materials engineering. As research continues to uncover new applications for halogenated aromatic compounds like this one, its importance is likely to grow even further.
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